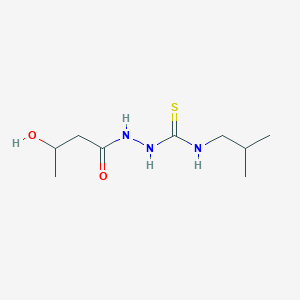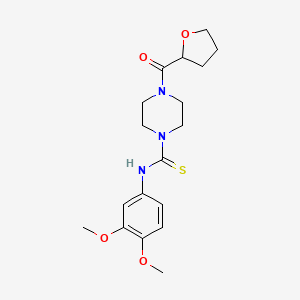
2-(3-hydroxybutanoyl)-N-isobutylhydrazinecarbothioamide
Übersicht
Beschreibung
2-(3-hydroxybutanoyl)-N-isobutylhydrazinecarbothioamide, also known as HI-6, is a chemical compound that has been extensively studied for its potential use as an antidote for nerve agent poisoning. In
Wirkmechanismus
2-(3-hydroxybutanoyl)-N-isobutylhydrazinecarbothioamide works by reactivating acetylcholinesterase, an enzyme that is inhibited by nerve agents and organophosphate pesticides. By reactivating this enzyme, 2-(3-hydroxybutanoyl)-N-isobutylhydrazinecarbothioamide is able to restore normal neurotransmitter function and reverse the toxic effects of nerve agents and organophosphate pesticides.
Biochemical and Physiological Effects:
2-(3-hydroxybutanoyl)-N-isobutylhydrazinecarbothioamide has been shown to be effective in reversing the toxic effects of nerve agents and organophosphate pesticides in animal studies. Additionally, 2-(3-hydroxybutanoyl)-N-isobutylhydrazinecarbothioamide has been shown to have minimal toxicity in animals and humans, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-hydroxybutanoyl)-N-isobutylhydrazinecarbothioamide is its potential use as an antidote for nerve agent and organophosphate pesticide poisoning. Additionally, 2-(3-hydroxybutanoyl)-N-isobutylhydrazinecarbothioamide has been shown to have minimal toxicity in animals and humans, making it a promising candidate for further study. However, one limitation of 2-(3-hydroxybutanoyl)-N-isobutylhydrazinecarbothioamide is its relatively complex synthesis method, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-hydroxybutanoyl)-N-isobutylhydrazinecarbothioamide. One potential direction is the development of more efficient synthesis methods for 2-(3-hydroxybutanoyl)-N-isobutylhydrazinecarbothioamide, which could increase its availability for use as an antidote for nerve agent and organophosphate pesticide poisoning. Additionally, further studies are needed to determine the optimal dosage and administration method for 2-(3-hydroxybutanoyl)-N-isobutylhydrazinecarbothioamide in humans. Finally, the potential use of 2-(3-hydroxybutanoyl)-N-isobutylhydrazinecarbothioamide in the treatment of other conditions, such as Alzheimer's disease, should be explored.
Wissenschaftliche Forschungsanwendungen
2-(3-hydroxybutanoyl)-N-isobutylhydrazinecarbothioamide has been extensively studied for its potential use as an antidote for nerve agent poisoning. It has been shown to be effective in reversing the toxic effects of nerve agents such as sarin, soman, and VX. Additionally, 2-(3-hydroxybutanoyl)-N-isobutylhydrazinecarbothioamide has been studied for its potential use in the treatment of organophosphate pesticide poisoning.
Eigenschaften
IUPAC Name |
1-(3-hydroxybutanoylamino)-3-(2-methylpropyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S/c1-6(2)5-10-9(15)12-11-8(14)4-7(3)13/h6-7,13H,4-5H2,1-3H3,(H,11,14)(H2,10,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUFKPFFLVNTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NNC(=O)CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxybutanoyl)-N-(2-methylpropyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-ethyl-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120518.png)

![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4120527.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methoxyphenyl)urea](/img/structure/B4120532.png)
![N-1,3-benzodioxol-5-yl-2-[(4-butylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4120545.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea](/img/structure/B4120553.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4120559.png)
![6-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B4120583.png)

![N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4120600.png)

![methyl 4,5-dimethoxy-2-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4120610.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4120618.png)